molecular formula C10H19ClN2O2 B1472712 Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride CAS No. 1629089-23-1

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride

Cat. No.: B1472712
CAS No.: 1629089-23-1
M. Wt: 234.72 g/mol
InChI Key: TVLGDWJKRMKHQQ-UHFFFAOYSA-N
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Description

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is a chemical compound that features a piperazine ring, a cyclopropane ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride typically involves the reaction of piperazine with ethyl cyclopropanecarboxylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with ethyl cyclopropanecarboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclopropane ring may contribute to the rigidity and overall conformation of the molecule, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine ring.

    Cyclopropane derivatives: Compounds such as cyclopropane carboxylic acid derivatives.

Uniqueness

Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride is unique due to the combination of the piperazine and cyclopropane rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine or cyclopropane derivatives .

Properties

IUPAC Name

ethyl 1-piperazin-1-ylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-2-14-9(13)10(3-4-10)12-7-5-11-6-8-12;/h11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGDWJKRMKHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride
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Ethyl 1-(piperazin-1-yl)cyclopropanecarboxylate hydrochloride

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